molecular formula C5H11NO2 B1600746 2-methoxy-N,N-dimethylacetamide CAS No. 4128-76-1

2-methoxy-N,N-dimethylacetamide

Cat. No.: B1600746
CAS No.: 4128-76-1
M. Wt: 117.15 g/mol
InChI Key: DZLUPKIRNOCKJB-UHFFFAOYSA-N
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Description

2-Methoxy-N,N-dimethylacetamide is an organic compound with the molecular formula C5H11NO2. It is a colorless to almost colorless liquid that is commonly used as a solvent in organic synthesis. The compound is known for its high boiling point and miscibility with water and most organic solvents .

Biochemical Analysis

Biochemical Properties

2-Methoxy-N,N-dimethylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it may inhibit or activate enzymes, resulting in altered biochemical pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . At high doses, toxic or adverse effects may occur, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites, leading to changes in cellular metabolism. The compound’s involvement in these pathways underscores its significance in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within different cellular compartments, affecting its overall biochemical activity.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-N,N-dimethylacetamide can be synthesized through the reaction of dimethylamine with methoxyacetyl chloride. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows: [ \text{CH}_3\text{OCH}_2\text{COCl} + \text{HN(CH}_3\text{)}_2 \rightarrow \text{CH}_3\text{OCH}_2\text{CON(CH}_3\text{)}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, this compound is produced by the reaction of dimethylamine with methoxyacetic acid or its derivatives. The reaction is carried out in closed systems at elevated temperatures and pressures, followed by purification through distillation .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acids, the compound can hydrolyze to form methoxyacetic acid and dimethylamine. [ \text{CH}_3\text{OCH}_2\text{CON(CH}_3\text{)}_2 + \text{H}_2\text{O} + \text{HCl} \rightarrow \text{CH}_3\text{OCH}_2\text{COOH} + \text{HN(CH}_3\text{)}_2\text{Cl} ]

    Oxidation: The compound can be oxidized to form corresponding N-oxides under specific conditions.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sulfuric acid.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Various nucleophiles such as halides or amines.

Major Products Formed

    Hydrolysis: Methoxyacetic acid and dimethylamine.

    Oxidation: N-oxides of this compound.

    Substitution: Substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-N,N-dimethylacetamide is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Dimethylacetamide: Similar in structure but lacks the methoxy group.

    Dimethylformamide: Contains a formyl group instead of an acetyl group.

    N-Methyl-2-pyrrolidone: A cyclic amide with similar solvent properties.

Uniqueness

2-Methoxy-N,N-dimethylacetamide is unique due to its methoxy group, which imparts distinct chemical properties such as increased polarity and reactivity in certain reactions. This makes it a valuable solvent and reagent in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-methoxy-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6(2)5(7)4-8-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLUPKIRNOCKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456041
Record name Acetamide, 2-methoxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4128-76-1
Record name Acetamide, 2-methoxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-N,N-dimethylacetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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